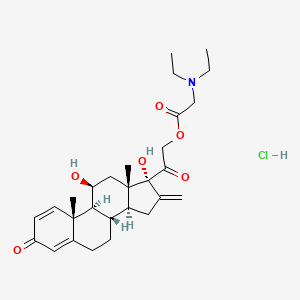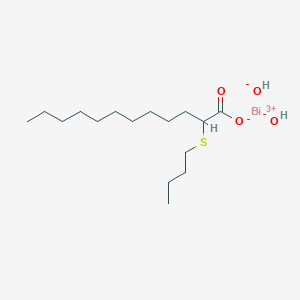
Bismuth butylthiolaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth butylthiolaurate is an organobismuth compound with the molecular formula C₁₆H₃₃BiO₄S. It is known for its unique properties and applications in various fields, including medicine and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bismuth butylthiolaurate typically involves the reaction of bismuth salts with butylthiolaurate ligands under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization or other purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth butylthiolaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of bismuth.
Substitution: The butylthiolaurate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other thiolates or phosphines.
Major Products Formed: The major products formed from these reactions include bismuth oxides, reduced bismuth species, and substituted bismuth complexes .
Wissenschaftliche Forschungsanwendungen
Bismuth butylthiolaurate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound has shown potential in biological studies due to its antimicrobial properties.
Medicine: this compound is explored for its potential in treating infections and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bismuth butylthiolaurate involves its interaction with biological molecules. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. The compound also induces oxidative stress in microbial cells, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth citrate: Used in medicinal applications for its antimicrobial properties.
Bismuth gallate: Explored for its antiviral and antimicrobial activities.
Uniqueness: Bismuth butylthiolaurate stands out due to its unique ligand structure, which imparts specific properties and reactivity.
Eigenschaften
CAS-Nummer |
53897-25-9 |
|---|---|
Molekularformel |
C16H33BiO4S |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
bismuth;2-butylsulfanyldodecanoate;dihydroxide |
InChI |
InChI=1S/C16H32O2S.Bi.2H2O/c1-3-5-7-8-9-10-11-12-13-15(16(17)18)19-14-6-4-2;;;/h15H,3-14H2,1-2H3,(H,17,18);;2*1H2/q;+3;;/p-3 |
InChI-Schlüssel |
CWGPSMQADCZWKS-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)[O-])SCCCC.[OH-].[OH-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



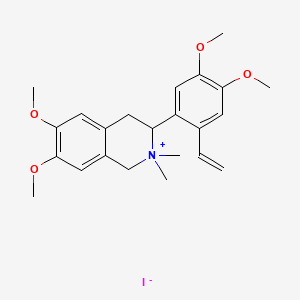
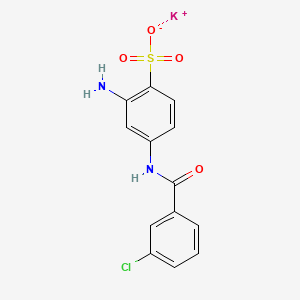
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
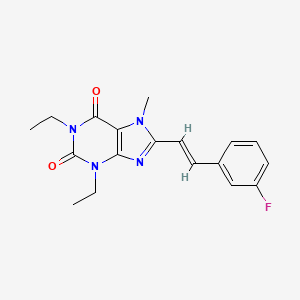
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)


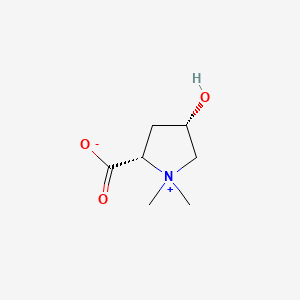
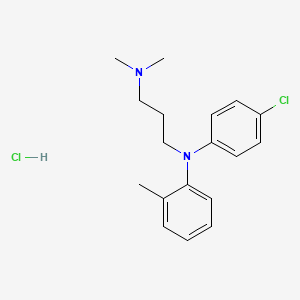
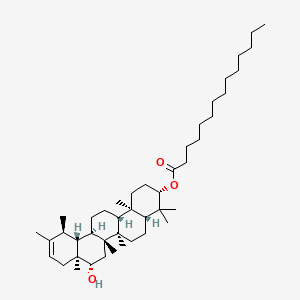
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)

